Petunidin 3-glucoside

Vue d'ensemble

Description

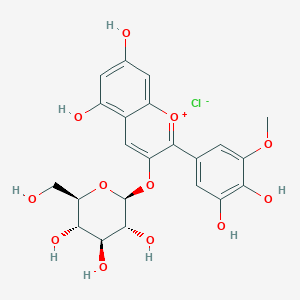

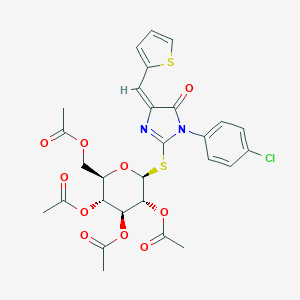

Le Petunidin 3-O-glucoside est une anthocyanine, un type de pigment flavonoïde présent dans divers fruits, légumes et fleurs. Il est responsable des couleurs rouge, violette et bleue de nombreux tissus végétaux. Ce composé est particulièrement abondant dans les baies et le raisin. Le Petunidin 3-O-glucoside a attiré l'attention en raison de ses avantages potentiels pour la santé, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Petunidin 3-O-glucoside has a wide range of scientific research applications:

Chemistry: It is used as a natural colorant and a model compound for studying anthocyanin chemistry.

Biology: The compound is studied for its role in plant pigmentation and its effects on plant physiology.

Medicine: Research has shown that petunidin 3-O-glucoside has potential anticancer, anti-inflammatory, and antioxidant properties.

Mécanisme D'action

Target of Action

Petunidin 3-glucoside, also known as Petunidin-3-O-glucoside chloride or Petunidin 3-monoglucoside, is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources . It has been found to have a significant antioxidant activity . The compound’s primary targets are the cellular structures that are affected by oxidative stress .

Mode of Action

This compound interacts with its targets by neutralizing free radicals and reactive oxygen species . This interaction results in a reduction of oxidative stress within the cell . It has been confirmed to be a competitive inhibitor, with Ki values indicating its binding affinity .

Biochemical Pathways

The potential bioactivity of this compound depends on its absorption, metabolism, and excretion in the human body . It is involved in the PI3K signaling and NIN/NF-kB signaling pathways . These pathways play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and progression of diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that urinary excretion of this compound was 0.32% and 0.18% of the administered dose after red grape juice and red wine ingestion, respectively . This indicates that the compound has a relatively low bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties . These effects are closely related to its antioxidant potential, including neutralizing free radicals, both reactive oxygen and nitrogen species, as well as its ability to chelate metals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins . Additionally, it has been observed that this compound is stable under acidic conditions .

Analyse Biochimique

Biochemical Properties

Petunidin 3-glucoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . The role of this compound in human nutrition gained importance owing to its health-promoting effects on many chronic diseases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can increase glucose uptake in HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Petunidin 3-O-glucoside peut être synthétisé par glycosylation du petunidin. Le processus implique la liaison d'une molécule de glucose à l'aglycone de petunidin. Cette réaction nécessite généralement la présence d'enzymes glycosyltransférases, qui facilitent le transfert du glucose d'une molécule donatrice au groupe hydroxyle en position 3 du petunidin .

Méthodes de production industrielle

La production industrielle de Petunidin 3-O-glucoside implique souvent l'extraction de sources naturelles telles que les baies et le raisin. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification par adsorption sur résine macroporeuse et une purification supplémentaire par chromatographie liquide préparative . La chromatographie à contre-courant à haute vitesse est également utilisée pour isoler et purifier le composé à partir de mélanges complexes .

Analyse Des Réactions Chimiques

Types de réactions

Le Petunidin 3-O-glucoside subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le Petunidin 3-O-glucoside en ses formes réduites correspondantes.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyles, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs tels que les chlorures d'acyle et les halogénures d'alkyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du Petunidin 3-O-glucoside. Ces dérivés peuvent présenter des couleurs et des bioactivités différentes .

Applications de la recherche scientifique

Le Petunidin 3-O-glucoside a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme colorant naturel et comme composé modèle pour étudier la chimie des anthocyanes.

Biologie : Le composé est étudié pour son rôle dans la pigmentation des plantes et ses effets sur la physiologie des plantes.

Médecine : La recherche a montré que le Petunidin 3-O-glucoside possède des propriétés anticancéreuses, anti-inflammatoires et antioxydantes potentielles.

Mécanisme d'action

Le Petunidin 3-O-glucoside exerce ses effets par le biais de divers mécanismes moléculaires :

Activité antioxydante : Il piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.

Activité anti-inflammatoire : Le composé inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant ainsi l'inflammation.

Activité anticancéreuse : Le Petunidin 3-O-glucoside induit l'apoptose dans les cellules cancéreuses et inhibe leur prolifération.

Comparaison Avec Des Composés Similaires

Le Petunidin 3-O-glucoside est similaire à d'autres anthocyanes telles que le cyanidin 3-O-glucoside, le delphinidin 3-O-glucoside et le malvidin 3-O-glucoside. il est unique en raison de ses substituants hydroxyles et méthoxy spécifiques, qui confèrent des propriétés de couleur et des bioactivités distinctes . L'abondance relative du Petunidin 3-O-glucoside parmi les anthocyanes naturelles est d'environ 12% .

Liste des composés similaires

- Cyanidin 3-O-glucoside

- Delphinidin 3-O-glucoside

- Malvidin 3-O-glucoside

- Peonidin 3-O-glucoside

Propriétés

IUPAC Name |

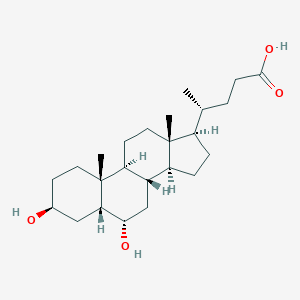

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)